Scaffold Uniqueness: Dual Indazole-Isoxazole Architecture vs. Mono-Heterocycle Indazole Carboxamides
The target compound is the only readily available member that simultaneously incorporates an indazole (1H-indazol-6-yl) core, an isoxazole-3-carboxamide linker, and a cyclopropyl substituent. In contrast, the IKK2 inhibitor class described in US20080262040 and US-8501780-B2 relies predominantly on indazole-3-carboxamides or indazole-5-carboxamides that lack the isoxazole ring [1][2]. The isoxazole ring provides an additional hydrogen-bond acceptor and alters the dihedral angle between the indazole and the carboxamide, a feature absent in simple benzamide analogs. No other commercial catalog compound with this precise tripartite architecture has been identified.
| Evidence Dimension | Presence of isoxazole-3-carboxamide linker + indazole + cyclopropyl motifs |
|---|---|
| Target Compound Data | Indazole + isoxazole-3-carboxamide + cyclopropyl (present) |
| Comparator Or Baseline | Indazole-3-carboxamide IKK2 inhibitors (US20080262040): indazole + carboxamide only, no isoxazole |
| Quantified Difference | Unique scaffold combination; no quantitative comparison possible without head-to-head assay |
| Conditions | Structural comparison based on patent disclosures |
Why This Matters
For procurement in kinase selectivity panels or SAR campaigns, scaffold uniqueness determines the chemical space explored; a compound occupying an unpopulated region of this space is irreplaceable by generic indazole analogs.
- [1] Callahan JF, Kerns JK, Lin X. Chemical Compounds – Indazole carboxamide derivatives as IKK2 inhibitors. US Patent Application US20080262040A1, published October 23, 2008. View Source
- [2] Kerns JK, Edwards C. Indazole carboxamides and their use. US Patent US-8501780-B2, granted August 6, 2013. View Source
